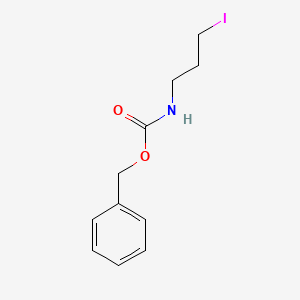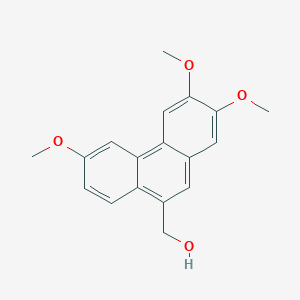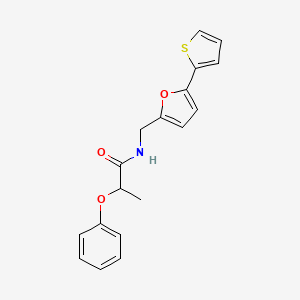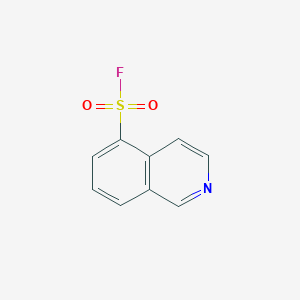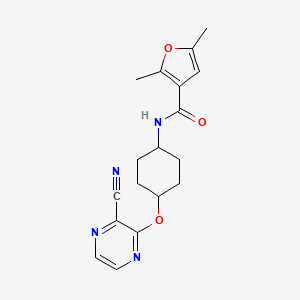![molecular formula C28H34F3N5O2S B2744057 1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 2097932-87-9](/img/structure/B2744057.png)
1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine is a useful research compound. Its molecular formula is C28H34F3N5O2S and its molecular weight is 561.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Enzyme Interaction
One study discusses the in vitro oxidative metabolism of a novel antidepressant, highlighting the roles of cytochrome P450 and other enzymes in the metabolic pathways. The research provides detailed insights into how specific enzymes, such as CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6, contribute to the metabolism of compounds with structural similarities to the one . This information is crucial for understanding the metabolic fate and potential interactions of such compounds within the human body (Mette G. Hvenegaard et al., 2012).
Antibacterial and Biofilm Inhibition
Another study focuses on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which shows potent antibacterial efficacies and biofilm inhibition activities against several bacterial strains. The research demonstrates the compound's effectiveness as a bacterial biofilm and MurB enzyme inhibitor, suggesting its potential application in treating bacterial infections and addressing antibiotic resistance (Ahmed E. M. Mekky & S. Sanad, 2020).
Molecular Structure and Interaction Analysis
Investigations into the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties through X-ray crystallography, Hirshfeld, and DFT calculations provide insights into intermolecular interactions. Such research helps in understanding the structural requirements for activity and stability of compounds, offering a foundation for the design of molecules with desired properties (Ihab Shawish et al., 2021).
Anticancer Evaluation
The evaluation of polyfunctional substituted 1,3-thiazoles, including structures with piperazine substituents, against various cancer cell lines underlines the potential of such compounds in anticancer therapy. The study identifies compounds with significant activity, suggesting their further exploration as therapeutic agents (Kostyantyn Turov, 2020).
Receptor Binding and Pharmacological Characterization
Research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provides insights into its molecular interaction with the CB1 cannabinoid receptor. This study is essential for understanding the binding affinity and functional properties of compounds, contributing to the development of drugs with specific receptor targeting (J. Shim et al., 2002).
Properties
IUPAC Name |
1-[1-(1-benzyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34F3N5O2S/c1-21-27(22(2)36(32-21)20-23-7-4-3-5-8-23)39(37,38)35-13-11-25(12-14-35)33-15-17-34(18-16-33)26-10-6-9-24(19-26)28(29,30)31/h3-10,19,25H,11-18,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGMVYYGTMHCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)S(=O)(=O)N3CCC(CC3)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-fluorobenzamide](/img/structure/B2743975.png)
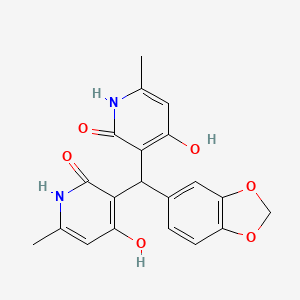
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-acetylphenyl)acetamide](/img/structure/B2743978.png)
![Sulfane;1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide](/img/structure/B2743979.png)
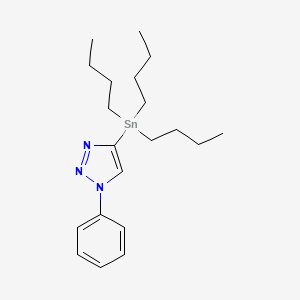
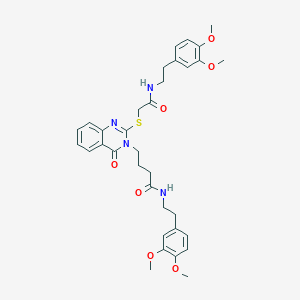
![N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2743983.png)
![2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2743986.png)
![2-(4-Benzoylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2743988.png)
